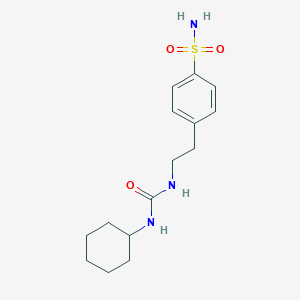
1,5-Bis(4-amidinophenoxy)-2-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(4-amidinophenoxy)-2-pentanol is a synthetic compound known for its significant biological activity. It belongs to the amidinophenol family and has been widely studied for its potential therapeutic applications, particularly in the treatment of parasitic infections such as Human African trypanosomiasis and leishmaniasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-amidinophenoxy)-2-pentanol involves multiple steps. The initial step typically includes the formation of the amidinophenoxy groups, followed by their attachment to a pentane backbone. The hydroxyl group is then introduced at the 2-position of the pentane chain. The final product is obtained as a dihydrochloride salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(4-amidinophenoxy)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amidine groups can be reduced to form amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1,5-Bis(4-amidinophenoxy)-2-pentanol has been extensively studied for its applications in various fields:
Mécanisme D'action
The mechanism of action of 1,5-Bis(4-amidinophenoxy)-2-pentanol involves its interaction with DNA. The compound binds to the minor groove of DNA, disrupting the replication and transcription processes. This binding affinity is crucial for its antiparasitic activity, as it interferes with the DNA of the parasites, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentamidine: 1,5-Bis(4-amidinophenoxy)pentane, used for treating Pneumocystis pneumonia and other parasitic infections.
Butamidine: 1,4-Bis(4-amidinophenoxy)butane, an analogue of pentamidine with similar biological activity.
Uniqueness
1,5-Bis(4-amidinophenoxy)-2-pentanol stands out due to its hydroxyl group at the 2-position, which enhances its solubility and potentially its biological activity. This structural modification may contribute to its unique interaction with DNA and its effectiveness as an antiparasitic agent .
Propriétés
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)-4-hydroxypentoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIRIZROMSNPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]-](/img/structure/B133989.png)


![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)




